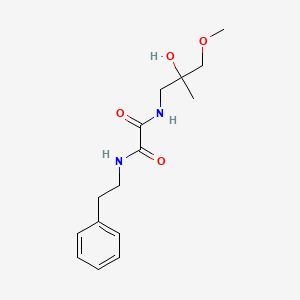

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(20,11-21-2)10-17-14(19)13(18)16-9-8-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCIMRAZFKDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide typically involves the following steps:

Formation of the Hydroxy-Methoxy-Methylpropyl Intermediate: This step involves the reaction of 2-methoxy-3-methylpropanol with appropriate reagents to introduce the hydroxy group.

Formation of the Phenethyl Intermediate: Phenethylamine is reacted with oxalyl chloride to form the phenethyl oxalamide intermediate.

Coupling Reaction: The hydroxy-methoxy-methylpropyl intermediate is then coupled with the phenethyl oxalamide intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Chemistry

This compound serves as a reagent in various organic synthesis reactions. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be utilized in creating more complex molecules.

Biochemical Studies

In biological research, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide is used in biochemical assays to investigate enzyme interactions and metabolic pathways. Preliminary studies indicate its potential to modulate inflammatory responses by interacting with the NLRP3 inflammasome, which is crucial for cytokine release in inflammatory conditions .

Medicinal Chemistry

The compound shows promise in medicinal applications, particularly in anti-inflammatory therapies and cancer treatment. It has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokine expression in macrophages during in vitro studies. Additionally, its structural characteristics may allow it to inhibit cellular signaling pathways associated with tumor growth.

Anti-inflammatory Mechanism

A study investigated the compound's interaction with the NLRP3 inflammasome. It was found that this compound could potentially reduce inflammation-related cytokine release, suggesting its utility in treating conditions such as myocardial injury due to ischemia-reperfusion events.

Cancer Cell Line Studies

In vitro experiments have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, it has been compared favorably against established drugs like Sorafenib, demonstrating a higher selectivity index (SI) for tumor cells over normal liver cells . This selectivity is crucial for developing targeted cancer therapies.

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Anti-inflammatory therapies : Targeting diseases characterized by excessive inflammation.

- Cancer treatment : Developing drugs that modulate pathways involved in tumor growth and survival.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide

- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4, with a molecular weight of 266.29 g/mol. Its structure includes a phenyloxalamide moiety and hydroxymethoxyalkyl substituents, which contribute to its reactivity and interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 1334369-58-2 |

Preliminary studies suggest that this compound may exert its biological effects through interactions with the NLRP3 inflammasome , a critical component in the inflammatory response. By modulating the activity of this inflammasome, the compound could influence various signaling pathways involved in inflammation and cellular stress responses.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in models of myocardial injury following ischemia-reperfusion events. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

- Cellular Signaling Modulation : The compound may affect cellular signaling pathways related to cell proliferation and apoptosis, making it a candidate for further research in cancer therapeutics .

- Enzyme Interaction Studies : Research indicates that this compound can interact with various enzymes involved in metabolic pathways, which could be leveraged for biochemical assays.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxyl group on phenyl ring | Lacks methoxy substitution |

| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group present | Different biological activity profile |

| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Both hydroxyl and methoxy groups | Similar functional groups but different positioning |

The unique combination of functional groups in this compound enhances its reactivity and potential interactions compared to these similar compounds.

Case Studies

Several studies have investigated the effects of related compounds on inflammation and cellular signaling:

- Study on Myocardial Injury : A study demonstrated that compounds affecting the NLRP3 inflammasome could significantly reduce myocardial injury markers in animal models, suggesting a pathway for therapeutic intervention in heart diseases.

- Cancer Cell Proliferation : Research exploring the effects of oxalamides on cancer cell lines indicated that specific structural modifications could enhance anti-cancer properties through apoptosis induction and inhibition of cell proliferation .

Q & A

Basic Question: What are the established synthetic routes for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenethyloxalamide, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions, starting with the preparation of oxalic acid derivatives and functionalized amines. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDC) with activating agents like HOBt to link the hydroxy-methoxy-methylpropyl and phenethylamine moieties.

- Protection/deprotection strategies : Protect hydroxyl or methoxy groups during synthesis using tert-butyldimethylsilyl (TBDMS) groups, followed by deprotection with tetrabutylammonium fluoride (TBAF).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

Critical parameters : Temperature control (0–25°C for coupling reactions), anhydrous solvents (DMF, THF), and inert atmospheres to prevent oxidation. Yield optimization requires stoichiometric balancing and real-time monitoring via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.3–3.7 ppm (methoxy and hydroxy protons), δ 7.2–7.4 ppm (phenethyl aromatic protons).

- ¹³C NMR : Carbonyl signals at ~165–170 ppm (oxalamide C=O).

- Mass Spectrometry (MS) : ESI-MS expected molecular ion [M+H]⁺ at m/z ~363.2.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry.

- FT-IR : Stretching bands at ~3300 cm⁻¹ (N-H), 1650 cm⁻¹ (amide C=O).

Cross-validation with computational tools (e.g., Gaussian for DFT-optimized structures) ensures accuracy .

Basic Question: What preliminary biological assays are recommended to screen this compound for bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX-2) or kinases using fluorogenic substrates (e.g., ATPase activity via Malachite Green assay).

- Receptor binding studies : Radioligand displacement assays (e.g., opioid or adrenergic receptors) with IC₅₀ calculations.

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for in vitro compatibility.

Baseline data should include positive controls (e.g., aspirin for COX-2) and triplicate replicates .

Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Variable temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C vs. 40°C.

- Deuterium exchange experiments : Identify exchangeable protons (e.g., hydroxyls) using D₂O.

- Computational modeling : Compare experimental shifts with DFT-predicted values (B3LYP/6-31G* basis set).

- Crystallographic validation : Resolve ambiguities via single-crystal XRD if tautomerism is suspected.

Document solvent effects (CDCl₃ vs. DMSO-d₆) and batch-to-batch purity (HPLC >95%) to minimize variability .

Advanced Question: What strategies are effective for optimizing the synthetic yield of this compound in scaled-up reactions?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for amide bond acceleration.

- Flow chemistry : Improve mixing and heat transfer in continuous-flow reactors.

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading).

- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress in real time.

Scale-up challenges (e.g., exothermicity) require controlled addition rates and cooling jackets. Yields >70% are achievable with optimized protocols .

Advanced Question: How can researchers elucidate the mechanism of action of this compound in modulating inflammatory pathways?

Methodological Answer:

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol.

- Kinase profiling : Use PamStation®12 to screen 100+ kinases for inhibition (IC₅₀ < 1 µM suggests high potency).

- Gene expression analysis : qRT-PCR for cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.

- Metabolomics : LC-MS/MS to track prostaglandin E2 (PGE2) levels in treated vs. control cells.

Validate findings with knockout cell lines (e.g., COX-2⁻/−) and in vivo models (e.g., carrageenan-induced paw edema) .

Advanced Question: How should researchers address discrepancies in reported biological activity data across different studies?

Methodological Answer:

- Assay standardization : Adhere to CLIA guidelines for cell viability assays (e.g., MTT incubation time, serum concentration).

- Structural analogs comparison : Test derivatives (e.g., methoxy → ethoxy substitution) to isolate pharmacophores.

- Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan software).

- Batch variability checks : Characterize impurities via LC-MS and correlate with bioactivity (e.g., 95% purity threshold).

Report EC₅₀/IC₅₀ values with 95% confidence intervals and disclose solvent/DMSO concentrations .

Advanced Question: What computational approaches are recommended to predict the physicochemical properties and ADMET profile of this compound?

Methodological Answer:

- QSAR modeling : Use SwissADME or ADMETLab 2.0 to predict logP (~2.5), solubility (<10 µg/mL), and CYP450 inhibition.

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) with GROMACS.

- Toxicity prediction : Apply Derek Nexus for hepatotoxicity alerts (e.g., structural alerts for quinone formation).

- Pharmacokinetics : GastroPlus® to model oral bioavailability (%F <30% suggests poor absorption).

Validate predictions with experimental Caco-2 permeability and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.